Cas no 889108-52-5 (3-(1H-indol-5-yl)prop-2-en-1-ol)

3-(1H-Indol-5-yl)prop-2-en-1-ol is a versatile indole derivative featuring a propenol side chain at the 5-position of the indole core. This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of biologically active molecules, pharmaceuticals, and fine chemicals. Its conjugated double bond and hydroxyl group offer reactivity for further functionalization, including coupling reactions, reductions, or cyclizations. The indole scaffold is known for its prevalence in natural products and medicinal compounds, making this derivative useful for drug discovery and development. Its structural features enable applications in the synthesis of alkaloids, heterocycles, and other complex organic frameworks.
3-(1H-indol-5-yl)prop-2-en-1-ol structure
889108-52-5 structure
Product Name:3-(1H-indol-5-yl)prop-2-en-1-ol
CAS No:889108-52-5
MF:C11H11NO
MW:173.211142778397
CID:1120564
PubChem ID:67946684
Update Time:2025-09-21

3-(1H-indol-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(1H-indol-5-yl)-2-Propen-1-ol
    • 3-(1H-indol-5-yl)prop-2-en-1-ol
    • 889108-52-5
    • SCHEMBL9870963
    • CS-0354861
    • EN300-1839658
    • Inchi: 1S/C11H11NO/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h1-6,8,12-13H,7H2/b2-1+
    • InChI Key: BRWAVLKVIRPKOF-OWOJBTEDSA-N
    • SMILES: OC/C=C/C1C=CC2=C(C=CN2)C=1

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 36Ų

3-(1H-indol-5-yl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1839658-1g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
1g
$871.0 2023-09-19
Enamine
EN300-1839658-5g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
5g
$2525.0 2023-09-19
Enamine
EN300-1839658-10g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
10g
$3746.0 2023-09-19
Enamine
EN300-1839658-0.05g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
0.05g
$732.0 2023-09-19
Enamine
EN300-1839658-0.1g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
0.1g
$767.0 2023-09-19
Enamine
EN300-1839658-0.25g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
0.25g
$801.0 2023-09-19
Enamine
EN300-1839658-0.5g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
0.5g
$836.0 2023-09-19
Enamine
EN300-1839658-1.0g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
1g
$871.0 2023-06-03
Enamine
EN300-1839658-2.5g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
2.5g
$1707.0 2023-09-19
Enamine
EN300-1839658-5.0g
3-(1H-indol-5-yl)prop-2-en-1-ol
889108-52-5
5g
$2525.0 2023-06-03

Additional information on 3-(1H-indol-5-yl)prop-2-en-1-ol

3-(1H-indol-5-yl)prop-2-en-1-ol: A Comprehensive Overview of CAS No. 889108-52-5

3-(1H-indol-5-yl)prop-2-en-1-ol, with the CAS number 889108-52-5, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular structure of 3-(1H-indol-5-yl)prop-2-en-1-ol is characterized by an indole ring system attached to a propenol moiety. The indole ring, a fundamental component of many natural products and synthetic compounds, is a bicyclic aromatic heterocycle consisting of a pyrrole ring fused to a benzene ring. The propenol group, on the other hand, introduces a double bond and a hydroxyl group, which can participate in various chemical reactions and interactions with biological targets.

Recent studies have highlighted the potential therapeutic applications of 3-(1H-indol-5-yl)prop-2-en-1-ol. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

In addition to its anti-inflammatory properties, 3-(1H-indol-5-yl)prop-2-en-1-ol has also shown promise in cancer research. A 2023 study published in Cancer Letters demonstrated that this compound possesses significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial processes for preventing tumor growth and metastasis.

The pharmacokinetic properties of 3-(1H-indol-5-yl)prop-2-en-1-ol have also been investigated to assess its suitability for therapeutic use. A study conducted by a team of researchers from the University of California found that the compound has good oral bioavailability and a favorable pharmacokinetic profile. These findings suggest that 3-(1H-indol-5-yl)prop-2-en-1-ol could be developed into an effective oral medication for treating inflammatory diseases and cancer.

The synthesis of 3-(1H-indol-5-yl)prop-2-en-1-ol has been optimized to improve yield and purity. One common synthetic route involves the reaction of 5-bromoindole with allyl alcohol in the presence of a palladium catalyst. This method provides high yields and is suitable for large-scale production. Additionally, various modifications to the indole ring or the propenol moiety can be made to enhance the compound's biological activity or improve its pharmacological properties.

In conclusion, 3-(1H-indol-5-yl)prop-2-en-1-o-l, with CAS number 889108--52--5, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure, coupled with its favorable pharmacokinetic properties, makes it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, 3-(1H-indo-l--5--y-)pro-p--e-n--1--o--l

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.